Myoseverin

Overview

Description

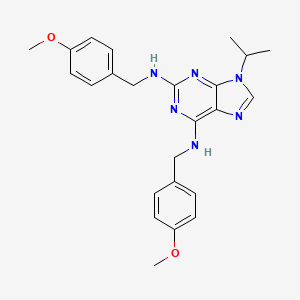

Myoseverin is a microtubule-binding trisubstituted purine. It directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton, resulting in myotube fission .

Synthesis Analysis

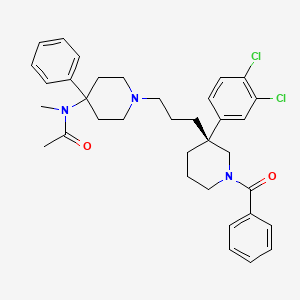

Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . A variety of myoseverin derivatives have been synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .Molecular Structure Analysis

Myoseverin is a trisubstituted purine. It was identified from a library of 2,6,9-trisubstituted purines .Chemical Reactions Analysis

Myoseverin inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis .Physical And Chemical Properties Analysis

Myoseverin has a molecular weight of 432.52 and its molecular formula is C24H28N6O2 . It is a solid substance .Scientific Research Applications

Microtubule Assembly Inhibition

- Scientific Field : Molecular Biosciences

- Application Summary : Myoseverin, a trisubstituted purine, has been found to inhibit microtubule assembly in vitro. It interferes with normal mitotic spindle assembly and arrests the cell cycle in mitosis in U937 cells .

- Methods of Application : A variety of myoseverin derivatives were synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .

- Results : The study found that myoseverin effectively inhibits microtubule assembly and interferes with normal mitotic spindle assembly .

Cancer Treatment

- Scientific Field : Oncology

- Application Summary : Myoseverin and its derivatives have been tested against 60 cancer cell lines at the National Cancer Institute as possible anticancer drug candidates .

- Methods of Application : The most potent derivative of myoseverin, known as myoseverin B, was screened against various cancer cell lines .

- Results : The results of this screening are not specified in the available resources .

Morphological Differentiation

- Scientific Field : Cellular Biology

- Application Summary : Myoseverin has been identified as a microtubule-binding molecule that can induce the reversible fission of multinucleated myotubes into mononucleated fragments . This process promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .

- Methods of Application : The study involved the application of myoseverin to myotubes, which are formed by the fusion of mononucleated myoblasts .

- Results : Myoseverin was found to affect the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, consistent with the activation of pathways involved in wound healing and tissue regeneration .

Muscle Regeneration and Stem Cell Differentiation

- Scientific Field : Regenerative Medicine

- Application Summary : Myoseverin has been found to selectively revert muscle differentiation, which may have applications in muscle regeneration and stem cell differentiation .

- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .

- Results : The results of this application are not specified in the available resources .

Cell Cycle Reentry

- Scientific Field : Cellular Biology

- Application Summary : Myoseverin has been found to facilitate cell cycle reentry, increasing the number of colony-forming units in differentiated cell populations by more than twofold .

- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .

- Results : The results of this application are not specified in the available resources .

Wound Healing and Tissue Regeneration

- Scientific Field : Regenerative Medicine

- Application Summary : Myoseverin affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, consistent with the activation of pathways involved in wound healing and tissue regeneration .

- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .

- Results : The results of this application are not specified in the available resources .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myoseverin | |

CAS RN |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

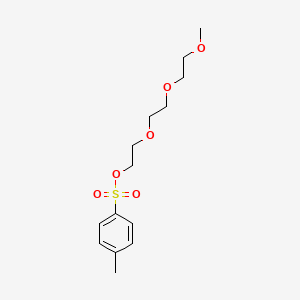

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)

![5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid](/img/structure/B1677512.png)

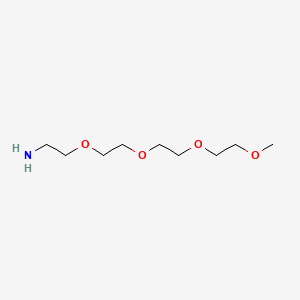

![2-[2-(2-Methoxyethoxy)ethoxy]ethylamine](/img/structure/B1677516.png)